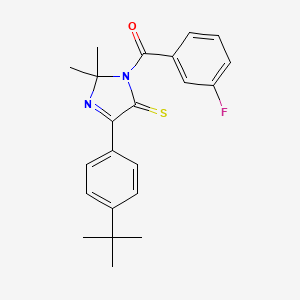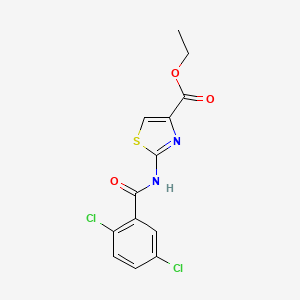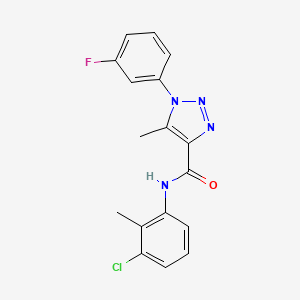![molecular formula C15H19F3N2O B2946693 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 478077-96-2](/img/structure/B2946693.png)
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide is an organic compound that features a pyrrolidine ring and a trifluoromethylphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Introduction of the Trifluoromethylphenyl Group: This step involves the introduction of the trifluoromethylphenyl group through a nucleophilic aromatic substitution reaction. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation Reaction: The final step involves the formation of the amide bond between the pyrrolidine ring and the trifluoromethylphenyl group. This can be achieved through a condensation reaction using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolidine ring or the trifluoromethylphenyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrrolidine ring may contribute to the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]methanone
- 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]ethanamide
- 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Uniqueness
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of a pyrrolidine ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring contributes to its binding affinity and selectivity.
Propiedades
IUPAC Name |
3-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-7-2-3-8-20)9-14(21)19-13-6-4-5-12(10-13)15(16,17)18/h4-6,10-11H,2-3,7-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVWFAQGNRRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)
![1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2946615.png)
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)

![3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2946627.png)
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2946630.png)


